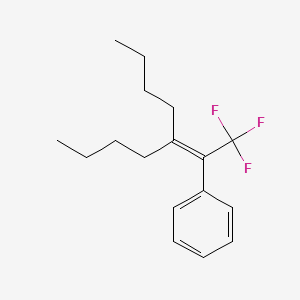

(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

649756-59-2 |

|---|---|

Molecular Formula |

C17H23F3 |

Molecular Weight |

284.36 g/mol |

IUPAC Name |

(3-butyl-1,1,1-trifluorohept-2-en-2-yl)benzene |

InChI |

InChI=1S/C17H23F3/c1-3-5-10-14(11-6-4-2)16(17(18,19)20)15-12-8-7-9-13-15/h7-9,12-13H,3-6,10-11H2,1-2H3 |

InChI Key |

BTQNHZLLGZPDSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C(C1=CC=CC=C1)C(F)(F)F)CCCC |

Origin of Product |

United States |

Preparation Methods

Alkylation Reactions

Alkylation reactions are fundamental in the synthesis of various organic compounds. For (3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene, the process typically involves:

Starting Material : A suitable aromatic compound (e.g., benzene).

Reagents : Trifluoromethylated alkyl halides.

Reaction Conditions : The reaction is usually performed under basic conditions using a strong base such as sodium hydride or potassium carbonate to deprotonate the aromatic compound and facilitate nucleophilic attack on the alkyl halide.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling methods are effective for introducing butyl groups onto aromatic systems. The general procedure includes:

Starting Materials : A trifluoromethylated aryl halide and a butyl nucleophile.

Catalyst : Palladium(0) complexes (e.g., Pd(PPh₃)₄).

Solvent : Typically carried out in solvents like dimethylformamide (DMF) or toluene.

This method allows for the formation of carbon-carbon bonds between the aromatic system and the butyl group.

Fluorination Techniques

To introduce the trifluoromethyl group into the compound, several fluorination techniques can be employed:

Direct Fluorination : Using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to selectively introduce the trifluoromethyl group onto suitable precursors.

Reagents : Fluorinated reagents that can provide CF₃ groups, such as trifluoroacetic anhydride or trifluoromethyl iodide.

Synthesis via Metathesis

Recent advancements in synthetic methods include catalytic cross-metathesis, which can be applied to generate trisubstituted olefins:

Catalyst : Molybdenum-based catalysts have shown effectiveness in facilitating these reactions.

Reaction Conditions : Typically performed under inert atmosphere conditions to prevent side reactions.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Type |

|---|---|---|---|

| Alkylation | Aromatic compound | Trifluoromethylated alkyl halides | Nucleophilic substitution |

| Cross-Coupling | Trifluoromethylated aryl halide | Palladium complexes | Carbon-carbon coupling |

| Fluorination | Suitable precursors | Selectfluor or NFSI | Electrophilic substitution |

| Metathesis | Trisubstituted olefins | Molybdenum-based catalysts | Olefin metathesis |

Chemical Reactions Analysis

Types of Reactions

(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

Structural Characteristics

The molecular formula of (3-butyl-1,1,1-trifluorohept-2-en-2-yl)benzene is , with a molecular weight of approximately 284.36 g/mol. The compound features a benzene ring substituted with a heptene chain that includes a double bond between the second and third carbon atoms. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity due to the electronegativity of fluorine atoms .

Medicinal Chemistry

The unique properties of this compound make it a candidate for drug development. The trifluoromethyl group is known to enhance lipophilicity, which can improve the bioavailability of pharmaceutical compounds. Studies have shown that fluorinated compounds often exhibit increased metabolic stability and altered pharmacokinetic profiles .

Case Study: Bioactive Discovery

Research has indicated that compounds containing trifluoromethyl groups can serve as motifs for discovering new bioactives. For instance, the synthesis of derivatives based on this compound could lead to novel pharmaceuticals with improved efficacy against specific biological targets .

Agrochemicals

In agrochemical formulations, this compound may serve as an active ingredient or as an intermediate in synthesizing pesticides and herbicides. The lipophilic nature of fluorinated compounds allows for better penetration into plant tissues and enhanced effectiveness against pests.

Example: Pesticide Development

The incorporation of the trifluoromethyl group into agricultural chemicals has been associated with increased potency and reduced environmental degradation rates compared to non-fluorinated analogs .

Materials Science

The compound's unique structural attributes lend themselves to applications in materials science, particularly in developing high-performance polymers and coatings. The presence of fluorine atoms can improve thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene exerts its effects is largely dependent on its interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with hydrophobic regions of proteins and other biomolecules. This can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Alkyl-Substituted Fluorobenzenes

Compounds such as 3-Phenyldodecane (CAS 4621-36-7) and 3-Phenyltetradecane (CAS 2400-00-2) share the benzene-alkyl chain motif but lack fluorination and unsaturated bonds. The absence of the trifluoromethyl group and double bond reduces their electronic polarization and reactivity compared to the target compound. For example, 3-Phenyldodecane has a higher logP (6.8 vs. ~4.2 for the target compound), indicating greater hydrophobicity due to its longer alkyl chain .

Fluorinated Aromatic Systems

The compound 2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane () shares the trifluoromethyl substitution but features a hydroxylphenyl group instead of an alkenyl chain. This hydroxyl group increases polarity (logP ~2.1) and enables hydrogen bonding, contrasting with the target compound’s hydrophobic profile .

Cycloheptene Derivatives

Synthesis pathways for 1-cycloheptadienylbenzenes () involve similar intermediates (e.g., Grignard reagents and halogenated precursors). However, the target compound’s linear heptenyl chain confers greater conformational flexibility compared to cyclic systems, which may influence packing efficiency in crystalline materials .

Physicochemical Properties

Table 1 compares key properties of (3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene with analogues:

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 282.35 | ~4.2 | <0.1 (water) | -15 to -10 |

| 3-Phenyldodecane (CAS 4621-36-7) | 246.43 | 6.8 | <0.01 (water) | 25–28 |

| 2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane | 218.19 | 2.1 | 1.5 (water) | 75–78 |

Notes:

- The target compound’s trifluoromethyl group reduces logP compared to non-fluorinated alkylbenzenes but increases it relative to hydroxylated fluorobenzenes.

- Its low water solubility aligns with hydrophobic alkylbenzenes but contrasts with polar derivatives like sulfonamides (e.g., SC-558 in , solubility >10 mg/mL) .

Biological Activity

(3-Butyl-1,1,1-trifluorohept-2-en-2-yl)benzene is a complex organic compound with significant biological activity due to its unique structural features, including a trifluoromethyl group and a butyl substituent. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.36 g/mol. Its structure is characterized by:

- A benzene ring attached to a heptene chain .

- A trifluoromethyl group that enhances its electrophilicity.

- A butyl group that contributes to its lipophilicity.

This combination of features allows for diverse interactions within biological systems, influencing both its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

Research Findings

Recent studies have focused on the synthesis and potential applications of this compound:

Case Studies

Applications

The unique properties of this compound suggest several potential applications:

- Pharmaceutical Development : Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific metabolic pathways.

- Chemical Synthesis : As a reagent in organic synthesis, it can serve as a building block for more complex molecules due to its electrophilic nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.